molecular formula C17H13F3N4O3 B2909977 1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 1060245-54-6

1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No.: B2909977
CAS No.: 1060245-54-6
M. Wt: 378.311
InChI Key: OLJSNJBETRLEME-UHFFFAOYSA-N
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Description

1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidine core, which is a fused heterocyclic structure, and a trifluoromethoxyphenyl group, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the trifluoromethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[1,2-a]pyrimidine core and the trifluoromethoxyphenyl group contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidine derivatives and trifluoromethoxyphenyl-containing molecules. Compared to these compounds, 1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Some similar compounds are:

Properties

IUPAC Name

1-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O3/c1-10-14(15(25)24-9-3-2-4-13(24)21-10)23-16(26)22-11-5-7-12(8-6-11)27-17(18,19)20/h2-9H,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJSNJBETRLEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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